PLX2853

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

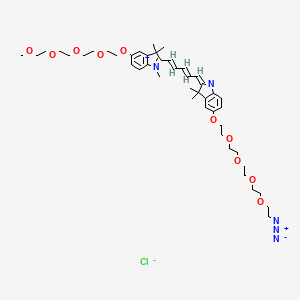

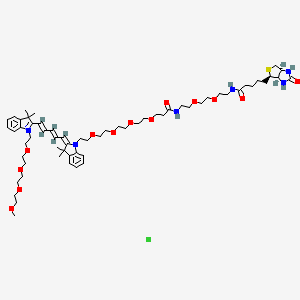

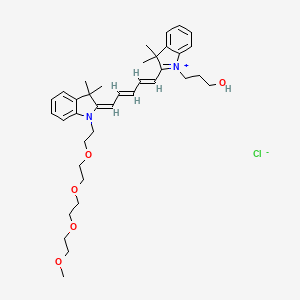

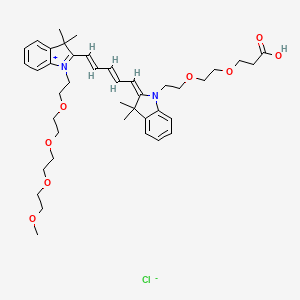

PLX2853 is an orally bioavailable inhibitor of the bromodomain-containing protein 4 (BRD4), with potential antineoplastic activity. Upon oral administration, the BRD4 inhibitor PLX2853 binds to the acetylated lysine recognition motifs in the bromodomains of the BRD4 protein, thereby preventing the binding of BRD4 to acetylated lysines on histones. This disrupts chromatin remodeling and dyregulates gene expression. This may lead to the downregulation of the expression of certain growth-promoting genes, which may induce apoptosis and inhibit the proliferation of BRD4-overexpressing tumor cells.

Aplicaciones Científicas De Investigación

Therapeutic Potential in Acute Myeloid Leukemia and Myelodysplastic Syndrome

PLX2853, a non-benzodiazepine BET (bromodomain and extraterminal domain) inhibitor, has shown promising anti-leukemic activity in the treatment of acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (MDS). It demonstrates low nanomolar potency and a modest preference for binding to the second bromodomain of the BET proteins. This binding regulates genes critical to leukemic cell growth and survival, such as MYC and BCL2. Its pharmacokinetic profile, characterized by a short half-life, enables high peak plasma concentrations and nearly complete elimination from the plasma within 9 hours post-dose. This profile is hypothesized to be associated with improved tolerability due to transient target engagement followed by time for recovery after daily dosing. Ongoing clinical trials are evaluating the safety, pharmacokinetics, preliminary efficacy, and pharmacodynamics of PLX2853 in patients with relapsed or refractory AML or high-risk MDS (Pemmaraju et al., 2019).

Potential in Treating Advanced Solid Tumors and Lymphoma

PLX2853 has also been studied in adults with relapsed or refractory solid tumors and lymphoma. Its unique pharmacokinetic profile, involving transient target engagement with a prolonged pharmacodynamic response, contributes to less thrombocytopenia and improved tolerability. In clinical trials, subjects with various tumor types, including ovarian cancer, uveal melanoma, colorectal, and prostate cancer, have received PLX2853 in varying doses. PLX2853's systemic exposure is dose-proportional up to 120mg with a short terminal half-life. Additionally, plasma concentrations were found to be above the IC90 in the MYC-responsive reporter assay for 9 hours at 80mg or higher doses. Early signs of clinical activity were observed, including complete and partial responses in various cancer types (Gordon et al., 2021).

Final Results from Phase 1b Study in Myeloid Malignancies

In another study, PLX2853 was tested in patients with relapsed or refractory myeloid malignancies, including AML and MDS. The study focused on its tolerability and potential therapeutic effect as a monotherapy. Results indicated that daily dosing of PLX2853 was well tolerated and showed early signs of clinical activity in some patients. The recommended phase 2 dose was determined to be 80 mg QD continuous dosing. This study contributes to the understanding of PLX2853's efficacy and safety profile in treating myeloid malignancies (Mims et al., 2021).

Propiedades

Nombre del producto |

PLX2853 |

|---|---|

Nombre IUPAC |

N/A |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

PLX2853; PLX-2853; PLX 2853; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(3-hydroxybut-3-enoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B1193361.png)